molecular formula C19H21NO5 B4115875 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-methoxyphenoxy)butanamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-methoxyphenoxy)butanamide

Cat. No. B4115875
M. Wt: 343.4 g/mol
InChI Key: WUKWATIDYIFQIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-methoxyphenoxy)butanamide, also known as BDB, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. BDB belongs to the family of benzodioxinyl amides and has been found to exhibit interesting biochemical and physiological effects.

Mechanism of Action

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-methoxyphenoxy)butanamide acts as a serotonin releasing agent, which means that it enhances the release of serotonin from nerve cells in the brain. Serotonin is a neurotransmitter that plays a key role in regulating mood, appetite, and sleep. By increasing the levels of serotonin in the brain, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-methoxyphenoxy)butanamide may have therapeutic effects in the treatment of depression and other mood disorders.
Biochemical and Physiological Effects
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-methoxyphenoxy)butanamide has been found to have a number of biochemical and physiological effects. In addition to its activity as a serotonin releasing agent, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-methoxyphenoxy)butanamide has also been found to inhibit the reuptake of serotonin, which prolongs the effects of serotonin in the brain. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-methoxyphenoxy)butanamide has also been found to increase the release of dopamine and norepinephrine, which are neurotransmitters that are involved in regulating mood, attention, and arousal.

Advantages and Limitations for Lab Experiments

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-methoxyphenoxy)butanamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been found to be stable under a variety of conditions. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-methoxyphenoxy)butanamide has also been found to exhibit potent activity as a serotonin releasing agent, which makes it a useful tool for studying the role of serotonin in the brain. However, one limitation of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-methoxyphenoxy)butanamide is that it has not been extensively studied in vivo, which limits our understanding of its potential therapeutic effects.

Future Directions

There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-methoxyphenoxy)butanamide. One area of interest is the development of new pharmaceuticals based on the structure of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-methoxyphenoxy)butanamide. By modifying the structure of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-methoxyphenoxy)butanamide, it may be possible to develop new drugs with improved therapeutic properties. Another area of interest is the use of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-methoxyphenoxy)butanamide as a tracer in PET imaging studies. PET imaging is a powerful tool for studying the brain, and N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-methoxyphenoxy)butanamide may have applications in the diagnosis and treatment of mood disorders and other neurological conditions. Finally, further research is needed to better understand the biochemical and physiological effects of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-methoxyphenoxy)butanamide and its potential therapeutic applications.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-methoxyphenoxy)butanamide has been studied for its potential applications in various fields such as neuroscience, pharmacology, and drug discovery. In the field of neuroscience, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-methoxyphenoxy)butanamide has been found to exhibit activity as a serotonin releasing agent, which may have implications for the treatment of depression and other mood disorders. In pharmacology, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-methoxyphenoxy)butanamide has been studied for its potential as a drug lead for the development of new pharmaceuticals. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-methoxyphenoxy)butanamide has also been investigated for its potential use as a tracer in positron emission tomography (PET) imaging studies.

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-methoxyphenoxy)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-22-15-5-2-3-6-16(15)23-10-4-7-19(21)20-14-8-9-17-18(13-14)25-12-11-24-17/h2-3,5-6,8-9,13H,4,7,10-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUKWATIDYIFQIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCC(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-methoxyphenoxy)butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-methoxyphenoxy)butanamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-methoxyphenoxy)butanamide
Reactant of Route 6
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-methoxyphenoxy)butanamide

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